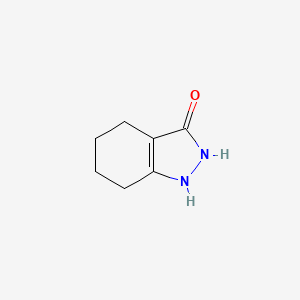

4,5,6,7-Tetrahydro-1h-indazol-3-ol

Description

BenchChem offers high-quality 4,5,6,7-Tetrahydro-1h-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1h-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,5,6,7-hexahydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNPJQRQWKZJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016446 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-73-4 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 4,5,6,7-tetrahydro-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazol-3-ol. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally related compounds, including 4,5,6,7-tetrahydro-1H-indazole and various substituted indazole derivatives. Detailed, generalized experimental protocols for acquiring these spectra are also provided to assist researchers in their laboratory work.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4,5,6,7-tetrahydro-1H-indazol-3-ol. These values are estimations based on known chemical shift and fragmentation patterns of similar structures and should be used as a reference for experimental data confirmation.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.5 | br s | 1H | N1-H |

| ~9.5 | s | 1H | O3-H |

| ~2.5 - 2.3 | m | 4H | H-4, H-7 |

| ~1.8 - 1.6 | m | 4H | H-5, H-6 |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C3 |

| ~140 | C7a |

| ~110 | C3a |

| ~25 | C4 |

| ~23 | C7 |

| ~22 | C5 |

| ~21 | C6 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch |

| 3200 - 3000 | Broad | N-H stretch |

| 2930 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | C=N stretch |

| ~1580 | Medium | N-H bend |

| ~1450 | Medium | C-H bend (aliphatic) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ |

| 124 | 60 | [M - CO]⁺ |

| 123 | 40 | [M - CO - H]⁺ |

| 96 | 30 | [C₆H₈N]⁺ |

| 95 | 50 | [C₆H₇N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the specific solvent to ensure optimal magnetic field homogeneity.

-

Set the acquisition parameters for both ¹H and ¹³C NMR experiments. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds for ¹H and 2-5 seconds for ¹³C, and an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans for ¹H, 1024 or more for ¹³C).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

If further structural elucidation is required, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and background subtraction.

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI), a solid probe can be used to introduce the sample directly into the ion source.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that may contain a small percentage of formic acid or ammonium acetate to promote ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

-

For EI, set the electron energy, typically 70 eV.

-

For ESI, optimize the spray voltage, capillary temperature, and gas flow rates.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragments and confirm the overall molecular structure.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

An In-depth Technical Guide on the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and potential biological activities of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its derivatives. The indazole scaffold is a prominent feature in numerous therapeutic agents, and understanding the characteristics of its saturated analogues is crucial for the development of novel pharmaceuticals.

Physicochemical Properties

Table 1: Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 122.17 g/mol | [1][2] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 28.7 Ų | [1] |

| pKa (most basic) | 3.2 (Predicted) | [1] |

Table 2: Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | [3] |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 66 Ų | [3] |

| pKa (most acidic) | 4.5 (Predicted) | [3] |

Based on these related structures, 4,5,6,7-tetrahydro-1H-indazol-3-ol (C₇H₁₀N₂O) would have a molecular weight of 138.17 g/mol . The presence of the hydroxyl group would likely decrease the LogP value and increase the polar surface area compared to the parent tetrahydroindazole.

Experimental Protocols

A variety of synthetic routes to the indazole core have been developed.[4] The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol can be conceptually approached through the cyclization of a suitably functionalized cyclohexanone derivative. A general, plausible experimental protocol is outlined below.

General Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol

The synthesis can be envisioned as a two-step process starting from 2-oxocyclohexanecarboxylic acid.

-

Esterification of 2-oxocyclohexanecarboxylic acid: The starting material is first converted to its corresponding ester (e.g., ethyl 2-oxocyclohexanecarboxylate) to protect the carboxylic acid and prevent unwanted side reactions. This is a standard esterification reaction, often carried out in the presence of an alcohol (e.g., ethanol) and a catalytic amount of strong acid.

-

Cyclization with Hydrazine: The resulting β-keto ester is then reacted with hydrazine hydrate. The reaction proceeds via condensation of the hydrazine with the ketone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring, yielding the target 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 4,5,6,7-tetrahydro-1H-indazol-3-ol has not been extensively reported, the broader class of indazole and tetrahydroindazole derivatives has shown significant promise in medicinal chemistry, particularly in oncology.[5][6]

Derivatives of this scaffold have been investigated as:

-

Anti-cancer agents: Many indazole-containing compounds have been found to inhibit cancer cell proliferation and induce apoptosis.[5]

-

Sigma-2 Receptor Ligands: Tetrahydroindazole-based compounds have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in various CNS disorders and cancers.[7][8][9]

-

CDK2/Cyclin Complex Inhibitors: Certain tetrahydroindazoles have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]

A potential mechanism of action for a tetrahydroindazole derivative as an anti-cancer agent could involve the induction of apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.

References

- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Analysis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol and Related Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive examination of the structural analysis of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its closely related analogs. Due to the absence of a publicly available crystal structure for 4,5,6,7-tetrahydro-1H-indazol-3-ol, this guide presents a detailed crystallographic analysis of a cognate compound, 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one, as a case study. Furthermore, this document collates spectroscopic data for various tetrahydroindazole derivatives and outlines detailed experimental protocols for their synthesis and characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A thorough understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. While extensive research has been conducted on various derivatives, a complete single-crystal X-ray diffraction analysis of 4,5,6,7-tetrahydro-1H-indazol-3-ol has not been reported in publicly accessible literature.

This guide aims to bridge this gap by providing a detailed overview of the structural elucidation of this class of compounds. We will present a comprehensive analysis of a closely related analog with published crystallographic data to offer insights into the expected structural features, including bond lengths, bond angles, and intermolecular interactions.

Case Study: Crystal Structure Analysis of 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one

As a representative example of the tetrahydroindazole core, the crystal structure of 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one provides critical insights into the solid-state conformation and packing of this family of compounds. The study revealed the presence of two distinct trimers formed through N–H···N hydrogen bonds, involving both the 1H and 2H tautomers.[1]

Crystallographic Data

The following table summarizes the crystallographic data for 6,6-dimethyl-1(2),5,6,7-tetrahydro-4H-indazol-4-one.[1]

| Parameter | Value |

| Chemical Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.1243(8) |

| b (Å) | 21.526(2) |

| c (Å) | 24.992(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5445.9(8) |

| Z | 4 |

| Temperature (K) | 293 |

Spectroscopic Data Compilation

The characterization of 4,5,6,7-tetrahydro-1H-indazole derivatives relies heavily on spectroscopic techniques. The following tables summarize typical spectroscopic data for this class of compounds, compiled from various sources.

¹H NMR Spectral Data (Expected Chemical Shifts in ppm)

| Proton | Expected Chemical Shift (ppm) |

| N-H (indazole) | 12.0 - 12.5 (broad singlet) |

| C-H (indole, if present) | 6.5 - 7.9 |

| O-H (hydroxyl, if present) | 4.0 - 5.5 (broad singlet) |

| CH (cyclohexane ring) | 2.5 - 4.5 |

| CH₂ (cyclohexane ring) | 1.5 - 2.8 |

| CH₃ (if present) | 0.9 - 2.2 |

Note: Chemical shifts are dependent on the solvent and substitution pattern.

¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)

| Carbon | Expected Chemical Shift (ppm) |

| C=O (keto, if present) | 190 - 220 |

| C (indazole ring) | 110 - 150 |

| C (indole ring, if present) | 100 - 140 |

| CH (cyclohexane ring) | 30 - 50 |

| CH₂ (cyclohexane ring) | 20 - 40 |

| CH₃ (if present) | 15 - 30 |

Note: The position of the nitrogen proton (1H vs. 2H tautomer) can influence the chemical shifts of the indazole ring carbons.[2]

Infrared (IR) Spectral Data (Expected Wavenumbers in cm⁻¹)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H Stretch (indazole) | 3100 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (keto) | 1680 - 1720 |

| C=N Stretch (indazole) | 1600 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Experimental Protocols

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its derivatives typically involves the condensation of a cyclic β-diketone or a related precursor with hydrazine or a substituted hydrazine.

General Synthesis of 4,5,6,7-Tetrahydro-1H-indazoles

A common route involves the reaction of a 1,3-cyclohexanedione derivative with hydrazine hydrate.[1]

Materials:

-

Substituted 1,3-cyclohexanedione

-

Hydrazine hydrate

-

Ethanol or another suitable solvent

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve the substituted 1,3-cyclohexanedione in ethanol.

-

Add hydrazine hydrate to the solution (a slight molar excess is often used).

-

If necessary, add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of 1H-Indazole from o-Toluidine

A classical synthesis of the parent indazole ring involves the nitrosation of o-acetotoluidide followed by cyclization.[3]

Procedure Outline:

-

Acetylate o-toluidine with acetic anhydride.

-

Nitrosate the resulting N-acetyl-o-toluidine using nitrous gases at low temperatures (1-4 °C).

-

The intermediate N-nitroso-o-acetotoluidide is then cyclized in the presence of a base to form the indazole ring.

-

The product is isolated by extraction and purified by distillation or recrystallization.[3]

Visualizations

Experimental Workflow for Tetrahydroindazole Synthesis

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

Tautomerism in 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document details the structural aspects of the primary tautomeric forms of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives, presents available quantitative data on their equilibrium, outlines detailed experimental protocols for their characterization, and provides visual representations of the tautomeric relationships and analytical workflows.

Introduction to Tautomerism in Tetrahydroindazol-3-ols

The 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold is subject to several forms of tautomerism, primarily prototropic tautomerism. This includes both annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, and keto-enol tautomerism, involving the interconversion between the indazol-3-ol (enol) form and its corresponding 1,2,4,5,6,7-hexahydro-3H-indazol-3-one (keto) form.

The principal tautomers under consideration are:

-

1H-indazol-3-ol form (A): The hydroxyl group is at the C3 position, and the proton is on the N1 atom of the pyrazole ring.

-

2H-indazol-3-ol form (B): The hydroxyl group is at the C3 position, and the proton is on the N2 atom of the pyrazole ring.

-

1,2-dihydro-3H-indazol-3-one form (C, 1H-keto): A ketone at the C3 position with the proton on the N1 atom.

-

1,2-dihydro-3H-indazol-3-one form (D, 2H-keto): A ketone at the C3 position with the proton on the N2 atom.

Theoretical studies suggest that for the closely related 1,5,6,7-tetrahydro-4H-indazol-4-ones, the OH (enol) form is energetically unfavorable.[1] Generally, for indazole systems, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1]

Quantitative Analysis of Tautomeric Equilibrium

The following table summarizes the calculated energy differences for the tautomers of parent and substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones, which serve as a relevant model for the keto-enol equilibrium of the title compounds. A lower energy value indicates greater stability.

| Compound/Derivative | Tautomer | Calculation Method | Relative Energy (kJ/mol) | Reference |

| Parent Tetrahydroindazolone | 1H-keto | B3LYP/6-31G | 0.0 | [1] |

| 2H-keto | B3LYP/6-31G | 3.0 | [1] | |

| OH-form (enol) | B3LYP/6-31G | 41.8 | [1] | |

| 3-Methyl Derivative | 1H-keto | B3LYP/6-31G | 0.0 | [1] |

| 2H-keto | B3LYP/6-31G | -8.6 | [1] | |

| OH-form (enol) | B3LYP/6-31G | 35.1 | [1] | |

| 3,6,6-Trimethyl Derivative | 1H-keto | B3LYP/6-31G | 0.0 | [1] |

| 2H-keto | B3LYP/6-31G | -8.0 | [1] | |

| OH-form (enol) | B3LYP/6-31G** | 35.5 | [1] |

Note: The data is for 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structural isomers of the keto form of 4,5,6,7-tetrahydro-1H-indazol-3-ols. The trend of the enol form being significantly less stable is expected to be similar.

Experimentally, for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in DMSO-d6, both the 1H and 2H keto forms are observed in a ratio of approximately 45:55.[1]

Experimental Protocols for Tautomer Characterization

The characterization and quantification of tautomeric mixtures rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives

A general synthetic route involves the cyclization of a substituted 2-oxocyclohexanecarboxylate with hydrazine or a substituted hydrazine.

Example Protocol:

-

To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 4,5,6,7-tetrahydro-1H-indazol-3-ol.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for identifying and quantifying tautomers in solution, as the exchange between tautomers is often slow on the NMR timescale.

Sample Preparation:

-

Dissolve 5-10 mg of the purified tetrahydroindazol-3-ol derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

¹H NMR Spectroscopy:

-

Key Signals to Monitor:

-

OH proton (enol form): A broad singlet, typically in the range of 9-12 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

NH proton (annular tautomers): A broad singlet, often in the range of 10-13 ppm.

-

CH₂ protons of the keto form: The C4 protons of the hexahydro-indazol-3-one tautomer will appear as a distinct signal, often a singlet or multiplet, in the aliphatic region (around 3-4 ppm).

-

-

Quantification: The ratio of tautomers can be determined by integrating the signals corresponding to unique protons in each form. For example, the integral of the C4-CH₂ signal of the keto form can be compared to the integral of a unique proton on the aromatic or cyclohexene ring of the enol form.

¹³C NMR Spectroscopy:

-

Key Signals to Monitor:

-

C3 Carbon: In the enol (indazol-3-ol) form, the C3 carbon is attached to a hydroxyl group and will resonate in the range of 150-160 ppm. In the keto (indazol-3-one) form, the C3 carbon is a carbonyl carbon and will be significantly downfield, typically in the range of 170-180 ppm.

-

C3a and C7a Carbons: The chemical shifts of these bridgehead carbons can also differ between the 1H and 2H annular tautomers.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomeric forms.

-

Enol Form (Indazol-3-ol): A broad O-H stretching band around 3200-3400 cm⁻¹ and a C=N stretching vibration around 1620-1640 cm⁻¹.

-

Keto Form (Indazol-3-one): A sharp C=O stretching band for the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹.

Visualization of Tautomeric Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria and a typical experimental workflow for their analysis.

Conclusion

The tautomerism of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives is a complex interplay of annular and keto-enol forms. While theoretical calculations suggest a strong preference for the keto (indazol-3-one) tautomers over the enol (indazol-3-ol) form, the exact equilibrium in solution is highly dependent on the substitution pattern and the solvent environment. For drug development professionals, a thorough characterization of the tautomeric landscape using the spectroscopic methods outlined in this guide is essential. Understanding which tautomer predominates under physiological conditions is a critical step in designing and optimizing new therapeutic agents based on this versatile scaffold.

References

A Technical Guide to the Solubility and Stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of the heterocyclic compound 4,5,6,7-tetrahydro-1H-indazol-3-ol. Given the critical role of these physicochemical properties in drug discovery and development, this document outlines detailed experimental protocols and data presentation formats to ensure robust and reproducible results.

Introduction

4,5,6,7-tetrahydro-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities. The solubility and stability of a drug candidate are paramount as they directly influence bioavailability, formulation development, and shelf-life. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough evaluation of these parameters is essential in the early stages of drug development.

This guide details the standardized protocols for determining the kinetic and thermodynamic solubility of 4,5,6,7-tetrahydro-1H-indazol-3-ol, as well as a framework for conducting forced degradation studies to understand its intrinsic stability.

Solubility Assessment

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in high-throughput screening to quickly assess compounds, while thermodynamic solubility represents the true equilibrium solubility and is considered the 'gold standard' for pre-formulation studies.[1][2][3][4]

Data Presentation: Solubility of 4,5,6,7-tetrahydro-1H-indazol-3-ol

The following tables are templates for presenting the solubility data for 4,5,6,7-tetrahydro-1H-indazol-3-ol in various aqueous and organic solvents.

Table 1: Kinetic Aqueous Solubility

| pH | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Method |

| 5.0 | 25 | 2 | [Insert Data] | Nephelometry |

| 7.4 | 25 | 2 | [Insert Data] | Nephelometry |

| 9.0 | 25 | 2 | [Insert Data] | Nephelometry |

| 7.4 | 37 | 2 | [Insert Data] | Nephelometry |

Table 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

| pH | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Analytical Method |

| 5.0 | 25 | 48 | [Insert Data] | HPLC-UV |

| 7.4 | 25 | 48 | [Insert Data] | HPLC-UV |

| 9.0 | 25 | 48 | [Insert Data] | HPLC-UV |

| 7.4 | 37 | 48 | [Insert Data] | HPLC-UV |

Table 3: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | [Insert Data] |

| Ethanol | 25 | [Insert Data] |

| DMSO | 25 | [Insert Data] |

| Acetonitrile | 25 | [Insert Data] |

Experimental Protocols for Solubility Determination

This high-throughput method assesses the solubility of a compound by measuring the precipitation when a concentrated DMSO stock solution is added to an aqueous buffer.[5][6]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4,5,6,7-tetrahydro-1H-indazol-3-ol in 100% DMSO.

-

Assay Plate Preparation: To the wells of a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline at various pH values).

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).[5]

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the limit of kinetic solubility.

The shake-flask method is the benchmark for determining equilibrium solubility.[1][7]

-

Sample Preparation: Add an excess amount of solid 4,5,6,7-tetrahydro-1H-indazol-3-ol to a series of vials containing different aqueous buffers. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for separation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve of the compound in the same solvent system to accurately quantify the solubility.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a drug substance.[7][8][9] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Data Presentation: Stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol

The results of the forced degradation studies should be summarized to show the extent of degradation under various stress conditions.

Table 4: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants (if any) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | [Insert Data] | [Insert Data] |

| Neutral Hydrolysis | Water | 24 h | 60 | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂ | 24 h | 25 | [Insert Data] | [Insert Data] |

| Thermal | Solid State | 48 h | 80 | [Insert Data] | [Insert Data] |

| Photostability | ICH Q1B | - | - | [Insert Data] | [Insert Data] |

Experimental Protocols for Forced Degradation Studies

A systematic approach is required to evaluate the stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol under various stress conditions.

-

Preparation of Sample Solutions: Prepare solutions of the compound in appropriate solvents for each stress condition.

-

Acid and Base Hydrolysis:

-

Treat a solution of the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).[10]

-

Keep the solution at room temperature and protect it from light.

-

Analyze samples at various time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

-

Dissolve samples taken at different times and analyze for degradation.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples for any degradation.

-

-

Analytical Method: A stability-indicating analytical method, typically HPLC, must be developed and validated to separate the parent compound from any degradation products.

Conclusion

The solubility and stability of 4,5,6,7-tetrahydro-1H-indazol-3-ol are critical attributes that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide provides a framework of standardized, robust methodologies for these assessments. The systematic application of these protocols will yield high-quality, reproducible data essential for informed decision-making in the drug development pipeline, from lead optimization to formulation design.

References

- 1. tandfonline.com [tandfonline.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Novel Synthetic Routes to 4,5,6,7-Tetrahydro-1H-indazol-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4,5,6,7-tetrahydro-1H-indazol-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the core synthetic pathways, provides exemplary experimental protocols, and presents key data in a structured format for ease of comparison and implementation in a research and development setting.

Introduction

The 4,5,6,7-tetrahydro-1H-indazole core is a prominent structural motif in a variety of biologically active compounds. The 3-hydroxy substituted analogue, 4,5,6,7-tetrahydro-1H-indazol-3-ol, and its tautomeric keto form, 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, are versatile intermediates for the synthesis of novel therapeutic agents. This guide focuses on the practical synthesis of this scaffold, emphasizing novel and efficient routes amenable to laboratory and potential scale-up operations.

A crucial aspect of the chemistry of 4,5,6,7-tetrahydro-1H-indazol-3-ol is its existence in a tautomeric equilibrium with its corresponding keto form. The stability and reactivity of these tautomers can be influenced by factors such as solvent, pH, and substitution patterns.[1][2][3][4][5]

Primary Synthetic Pathway: Cyclocondensation of 1,3-Dicarbonyl Surrogates

The most established and versatile approach to the 4,5,6,7-tetrahydro-1H-indazol-3-ol core involves the cyclocondensation of a hydrazine with a masked or overt 1,3-dicarbonyl functionality on a cyclohexane ring. This strategy is widely applicable for the synthesis of various substituted tetrahydroindazoles.[6][7]

The general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Preparation of the Key Intermediate: 2-Functionalized Cyclohexanone

The synthesis commences with the functionalization of cyclohexanone at the α-position to introduce a second carbonyl or a surrogate group, thereby creating the necessary 1,3-dicarbonyl synthon. Two primary methods for this transformation are:

-

Formylation: The Claisen condensation of cyclohexanone with an alkyl formate (e.g., ethyl formate) in the presence of a strong base like sodium hydride or sodium ethoxide yields 2-(hydroxymethylene)cyclohexanone. This intermediate exists in equilibrium with its keto-enol tautomer.

-

Carboxylation/Esterification: Reaction of cyclohexanone with a dialkyl carbonate (e.g., diethyl carbonate) and a strong base affords the ethyl 2-oxocyclohexane-1-carboxylate.

Cyclocondensation with Hydrazine

The subsequent and final step is the reaction of the 2-functionalized cyclohexanone intermediate with hydrazine hydrate. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or acetic acid. The hydrazine undergoes a condensation reaction with both carbonyl groups, followed by cyclization and dehydration to yield the 4,5,6,7-tetrahydro-1H-indazol-3-ol.

The proposed reaction mechanism is illustrated below:

Caption: Proposed mechanism for the formation of the tetrahydroindazole ring.

Experimental Protocols

Synthesis of 2-(Hydroxymethylene)cyclohexanone

Materials:

-

Cyclohexanone

-

Ethyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous diethyl ether, a solution of cyclohexanone in diethyl ether is added dropwise at 0 °C under an inert atmosphere.

-

Ethyl formate is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of ice-cold water.

-

The aqueous layer is separated and acidified to pH 5-6 with 1 M HCl.

-

The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 2-(hydroxymethylene)cyclohexanone, which can be used in the next step without further purification.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol

Materials:

-

2-(Hydroxymethylene)cyclohexanone

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 2-(hydroxymethylene)cyclohexanone in ethanol is prepared.

-

Hydrazine hydrate is added to this solution, and the mixture is refluxed for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with cold water or a mixture of diethyl ether and hexane to induce crystallization.

-

The solid product is collected by filtration, washed with a cold solvent, and dried to afford 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Data Presentation

The following table summarizes the expected inputs and outputs for the described synthetic route. Yields are estimated based on reported values for analogous transformations.

| Reaction Step | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| Step 1: Formylation | Cyclohexanone | Ethyl formate, Sodium hydride | 2-(Hydroxymethylene)cyclohexanone | 70-85 |

| Step 2: Cyclocondensation | 2-(Hydroxymethylene)cyclohexanone | Hydrazine hydrate | 4,5,6,7-Tetrahydro-1H-indazol-3-ol | 60-75 |

Tautomerism: The Keto-Enol Equilibrium

As previously mentioned, 4,5,6,7-tetrahydro-1H-indazol-3-ol exists in equilibrium with its keto tautomer, 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one. This equilibrium is a critical consideration for characterization and subsequent reactions.

Caption: Tautomeric equilibrium of the target compound.

The position of this equilibrium can be determined using spectroscopic methods such as NMR. In solution, the ratio of the two tautomers can be influenced by the solvent's polarity and hydrogen-bonding capabilities.

Conclusion

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol is readily achievable through a robust and well-documented cyclocondensation strategy. The key to a successful synthesis lies in the efficient preparation of the 2-functionalized cyclohexanone intermediate. Researchers and drug development professionals can utilize the methodologies outlined in this guide as a foundation for the synthesis of this valuable heterocyclic scaffold and its derivatives, keeping in mind the important role of tautomerism in the final product's structure and reactivity. Further exploration into one-pot procedures and the use of alternative activating groups for the cyclohexanone starting material may lead to even more efficient and scalable synthetic routes.

References

- 1. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

Biological Screening of Novel 4,5,6,7-Tetrahydro-1H-indazol-3-ol Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the biological screening of novel analogs based on the 4,5,6,7-tetrahydro-1H-indazol-3-ol core. This document outlines detailed experimental protocols for anticancer and antimicrobial screening, presents quantitative data from related indazole derivatives to serve as a template for data organization, and visualizes key experimental workflows and relevant signaling pathways.

Data Presentation

Table 1: In Vitro Anticancer Activity of Indazole Analogs

| Compound ID | R1 | R2 | Cell Line | IC50 (µM)[1][2] |

| 6o | 4-fluorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl | K562 | 5.15[1][2] |

| A549 | >40 | |||

| PC-3 | 10.45 | |||

| HepG2 | 12.31 | |||

| 2f | H | 4-((6-(pyridin-3-yl)-1H-indazol-3-yl)ethynyl)phenyl | 4T1 | 0.23 |

| HepG2 | 0.80 | |||

| MCF-7 | 0.34 | |||

| 3b | H | 3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzylidene)amino) | WiDr | 27.20[3] |

Table 2: Antimicrobial Activity of Tetrahydroindazole Analogs

| Compound ID | R1 | R2 | Bacterial Strain | MIC (µg/mL)[4] |

| 5a | H | H | S. aureus | >128 |

| E. faecalis | 128 | |||

| 5c | H | 4-Cl | S. aureus | 64 |

| S. epidermidis | 64 | |||

| 9 | - | - | S. aureus (MDR) | 4[4] |

| E. faecalis | 4[4] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible biological screening of novel compounds. The following sections provide methodologies for key anticancer and antimicrobial assays.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Analogs

A general method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine hydrate or a substituted hydrazine.

General Procedure:

-

To a solution of the appropriately substituted 2-formyl-1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

-

The reaction mixture is heated to reflux for a period of 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 4,5,6,7-tetrahydro-1H-indazol-3-ol analog.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs.

Caption: General workflow for the development of novel 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs.

Potential Signaling Pathway: PI3K/Akt/mTOR

Given that various indazole derivatives have been reported to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, this pathway represents a plausible target for novel 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs. Further investigation is required to confirm this specific interaction.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for 4,5,6,7-tetrahydro-1H-indazol-3-ol analogs.

References

In Silico Modeling of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Interactions: A Technical Guide

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive, prospective framework for the in silico modeling of 4,5,6,7-tetrahydro-1H-indazol-3-ol, a representative member of this class. Due to the limited publicly available data on this specific molecule, this document outlines a foundational workflow based on the known interactions of structurally related compounds. We present detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations. Furthermore, we propose potential biological targets and contextualize them within relevant signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate the therapeutic potential of novel tetrahydro-indazole derivatives.

Introduction

The indazole nucleus and its saturated derivatives, such as the 4,5,6,7-tetrahydro-1H-indazole system, are of significant interest in drug discovery. Compounds bearing this scaffold have been reported to possess diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The three-dimensional character of the tetrahydro-derivative can offer improved binding affinity and selectivity for various biological targets compared to its planar aromatic counterpart.

This guide focuses on a systematic in silico approach to characterizing the interactions of 4,5,6,7-tetrahydro-1H-indazol-3-ol. While specific experimental data for this compound is scarce, we can extrapolate from related molecules to identify potential protein targets and devise a robust computational strategy to predict and analyze its binding modes and interaction dynamics. The methodologies detailed herein are designed to provide a solid foundation for future virtual screening, lead optimization, and mechanistic studies.

Potential Biological Targets and Rationale

Based on the biological activities of structurally similar indazole and tetrahydro-indazole derivatives, several protein classes emerge as high-potential targets for 4,5,6,7-tetrahydro-1H-indazol-3-ol.

-

Protein Kinases: The 1H-indazole moiety is a well-established hinge-binding fragment in many protein kinase inhibitors. Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making them a prime target class for novel small molecules.

-

DNA Gyrase: In silico docking studies of certain 4,5,6,7-tetrahydro-1H-indazole derivatives have shown favorable interactions with the active site of DNA gyrase, an essential bacterial enzyme.[1] This suggests a potential antibacterial mechanism of action.

-

Other Potential Targets: The versatile indazole scaffold has been associated with a broad range of other targets, including but not limited to, enzymes involved in inflammatory pathways and various G-protein coupled receptors.

For the purpose of this guide, we will focus on a representative protein kinase and DNA gyrase as primary targets for our proposed in silico workflow.

Data Presentation: Interactions of Related Compounds

To establish a baseline for our in silico investigation, the following table summarizes the reported biological activities and docking scores for derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold. This data, while not directly pertaining to 4,5,6,7-tetrahydro-1H-indazol-3-ol, provides valuable context for interpreting the results of our proposed modeling studies.

| Compound Class | Target Protein | Activity/Score | Reference |

| Tetrahydro-indazole derivatives | DNA Gyrase (PDB: 1KZN) | Docking studies indicated strong binding interactions for active compounds. | [1] |

| 1H-indazole-3-carboxamide derivatives | p21-activated kinase 1 (PAK1) | IC50 of 9.8 nM for a lead compound. | |

| 1H-indazole-3-carboxamide derivatives | Glycogen Synthase Kinase 3β (GSK-3β) | pIC50 values in the range of 4.9 - 5.5 for hit compounds. |

Experimental Protocols: In Silico Methodologies

A rigorous and reproducible computational methodology is crucial for obtaining reliable insights into molecular interactions. The following sections detail the proposed protocols for the in silico analysis of 4,5,6,7-tetrahydro-1H-indazol-3-ol.

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 4,5,6,7-tetrahydro-1H-indazol-3-ol using a chemical sketcher (e.g., MarvinSketch, ChemDraw).

-

3D Structure Generation: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done in software packages like Avogadro or MOE.

-

File Format Conversion: Save the optimized structure in a format suitable for docking, such as .pdbqt, which includes partial charges and atom types.

Protein Preparation

-

Structure Retrieval: Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). For this guide, we will use a representative kinase (e.g., a member of the SRC family) and DNA gyrase (e.g., PDB ID: 1KZN).

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

-

Protonation and Repair: Add polar hydrogens and repair any missing side chains or loops using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

-

Charge Assignment: Assign appropriate partial charges (e.g., Kollman charges).

-

File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.

-

Grid Box Definition: Define the search space for the docking simulation. This is typically a cubic grid box centered on the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand or through literature review.

-

Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Results Analysis: The output will be a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). Lower scores indicate more favorable binding.

-

Visualization: Visualize the top-ranked binding poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 4,5,6,7-tetrahydro-1H-indazol-3-ol and the protein's active site.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time. This protocol provides a general workflow using GROMACS.

-

System Preparation:

-

Complex Formation: Create a complex of the protein with the best-ranked docked pose of the ligand.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand (e.g., using CGenFF or antechamber).

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the protein-ligand complex.

-

NPT Ensemble: Perform another short simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature to equilibrate the system's density.

-

-

Production MD: Run the main MD simulation for a longer duration (e.g., 50-100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and protein.

-

Visualization of Workflows and Pathways

Visual representations are essential for understanding complex biological and computational processes. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the in silico workflow described in this guide.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Caption: A generalized workflow for the in silico analysis of small molecule-protein interactions.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for investigating the molecular interactions of 4,5,6,7-tetrahydro-1H-indazol-3-ol. By leveraging knowledge from related compounds, we have identified potential biological targets and provided detailed protocols for molecular docking and molecular dynamics simulations. The successful application of this workflow will yield valuable predictions regarding the binding affinity, specific molecular interactions, and dynamic stability of the compound with its putative targets. These computational insights will be instrumental in guiding future experimental validation, such as in vitro binding assays and cell-based functional assays, and will serve as a critical foundation for any subsequent lead optimization efforts. The integration of these in silico and experimental approaches will ultimately accelerate the discovery and development of novel therapeutics based on the 4,5,6,7-tetrahydro-1H-indazole scaffold.

References

Technical Guide: Preliminary Cytotoxicity Assessment of 4,5,6,7-tetrahydro-1H-indazol-3-ol

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature did not yield specific studies detailing the cytotoxicity of 4,5,6,7-tetrahydro-1H-indazol-3-ol. Therefore, this document serves as a technical guide outlining the standard methodologies and a representative framework for conducting such an assessment. The data presented herein is hypothetical and illustrative, intended to guide researchers in the design, execution, and reporting of preliminary cytotoxicity studies for this and other novel compounds.

Introduction

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The compound 4,5,6,7-tetrahydro-1H-indazol-3-ol (referred to herein as "Compound T-I-3") is a member of this class. A preliminary cytotoxicity assessment is a critical first step in the drug discovery pipeline to evaluate its potential as a therapeutic agent and to determine its safety profile.[5][6] This guide details the essential in vitro assays required for an initial evaluation, including assessments of metabolic activity, membrane integrity, and the mechanism of cell death.

Data Presentation: Hypothetical Cytotoxicity Profile

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a compound's potency.[5] The following tables represent a hypothetical dataset for Compound T-I-3 against a panel of human cancer cell lines.

Table 1: Metabolic Viability (MTT Assay) - IC₅₀ Values

This table summarizes the concentration of Compound T-I-3 required to reduce the metabolic activity of cancer cells by 50% after 48 hours of treatment.

| Cell Line | Tissue of Origin | Compound T-I-3 (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |

| A549 | Lung Carcinoma | 25.4 ± 2.1 | 0.9 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | 18.9 ± 1.5 | 1.2 ± 0.2 |

| HepG2 | Hepatocellular Carcinoma | 32.1 ± 3.5 | 1.5 ± 0.3 |

| K562 | Chronic Myeloid Leukemia | 15.2 ± 1.8 | 0.5 ± 0.08 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Membrane Integrity (LDH Release Assay)

This table shows the percentage of lactate dehydrogenase (LDH) released into the culture medium, an indicator of cell membrane damage, after 48 hours of treatment with Compound T-I-3 at its approximate IC₅₀ concentration.

| Cell Line | Treatment | LDH Release (% of Maximum) |

| A549 | Vehicle Control (0.1% DMSO) | 4.5 ± 0.8% |

| Compound T-I-3 (25 µM) | 48.2 ± 5.5% | |

| MCF-7 | Vehicle Control (0.1% DMSO) | 5.1 ± 1.1% |

| Compound T-I-3 (20 µM) | 51.7 ± 6.2% |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible protocols are fundamental for accurate cytotoxicity assessment.[7]

General Cell Culture and Compound Preparation

-

Cell Line Maintenance : Culture selected cell lines (e.g., A549, MCF-7) in their recommended complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells upon reaching 80-90% confluency to ensure logarithmic growth.[7]

-

Compound Stock Preparation : Prepare a high-concentration stock solution (e.g., 20 mM) of Compound T-I-3 in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C.

-

Working Solutions : On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[5][7]

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, forming a purple formazan product.[5][8]

-

Cell Seeding : Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of Compound T-I-3. Include vehicle control (medium with DMSO) and positive control wells.[5]

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker.[7]

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5][9]

-

Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT protocol (Section 3.2). Prepare additional control wells for "maximum LDH release" by adding a lysis buffer 45 minutes before the end of the incubation period.[9]

-

Incubation : Incubate the plate for the desired time (e.g., 48 hours).

-

Sample Collection : After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement : Incubate at room temperature for 30 minutes in the dark. Measure the absorbance at 490 nm.

-

Calculation : Determine cytotoxicity percentage using the formula: (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with Compound T-I-3 at relevant concentrations for 24-48 hours.

-

Cell Harvesting : Harvest the cells (including floating cells in the medium) by trypsinization. Wash the cells with cold PBS.

-

Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate in the dark for 15 minutes at room temperature.[5]

-

Analysis : Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity assessment of a novel compound.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway

Many indazole derivatives exert their cytotoxic effects by inducing apoptosis. One common pathway involves the p53 tumor suppressor and the Bcl-2 family of proteins. The diagram below illustrates a hypothetical mechanism for Compound T-I-3.

Caption: Hypothetical p53-mediated apoptotic pathway for Compound T-I-3.

References

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. opentrons.com [opentrons.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4,5,6,7-Tetrahydro-1H-indazol-3-ol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval. The 4,5,6,7-tetrahydro-1H-indazol-3-ol moiety, with its unique combination of a saturated carbocyclic ring and a functionalized pyrazole, presents a versatile starting material for the synthesis of novel kinase inhibitors. Its three-dimensional structure can be exploited to achieve high binding affinity and selectivity towards various kinase targets. These application notes provide a comprehensive guide to the potential derivatization of 4,5,6,7-tetrahydro-1H-indazol-3-ol and its application in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Indazole-based compounds have been successfully developed to target a range of protein kinases involved in crucial cellular signaling pathways. Below are diagrams of representative pathways that can be targeted by inhibitors derived from the 4,5,6,7-tetrahydro-1H-indazol-3-ol scaffold.

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Proposed Synthetic Strategies and Protocols

While direct literature on the use of 4,5,6,7-tetrahydro-1H-indazol-3-ol as a starting material for kinase inhibitors is limited, its functional groups (a secondary alcohol and two nitrogen atoms in the pyrazole ring) allow for a variety of chemical transformations. The following are proposed synthetic workflows and generalized protocols for the derivatization of this scaffold.

Workflow for the Synthesis of 3-O-Aryl and N-Substituted Tetrahydroindazole Derivatives

Application Notes and Protocols for the Development of Antimicrobial Agents from 4,5,6,7-Tetrahydro-1H-indazol-3-ol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 4,5,6,7-tetrahydro-1H-indazole core, a saturated version of the indazole ring system, offers a three-dimensional structure that can be exploited for developing novel therapeutic agents.[1] This document provides a summary of the current knowledge on the antimicrobial potential of derivatives of 4,5,6,7-tetrahydro-1H-indazol-3-ol, along with detailed protocols for their synthesis and antimicrobial evaluation. While specific data on the parent compound, 4,5,6,7-tetrahydro-1H-indazol-3-ol, is limited in publicly available literature, the information presented here is based on structurally related analogs and provides a solid foundation for further research and development in this area.

I. Antimicrobial Activity of Tetrahydroindazole Derivatives

Numerous studies have demonstrated the antimicrobial potential of various substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. The antimicrobial activity is influenced by the nature and position of substituents on the indazole ring.

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of several reported 4,5,6,7-tetrahydro-1H-indazole derivatives against a panel of pathogenic bacteria.

Table 1: Antibacterial Activity of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one Derivatives (Zone of Inhibition in mm) [4][5]

| Compound | Concentration (mg/mL) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |

| 5A | 1.0 | 18 | 17 | 15 |

| 2.0 | 20 | 19 | 17 | |

| 2.5 | 22 | 21 | 19 | |

| 5D | 1.0 | 19 | 18 | 16 |

| 2.0 | 21 | 20 | 18 | |

| 2.5 | 23 | 22 | 20 | |

| 5F | 1.0 | 20 | 19 | 17 |

| 2.0 | 22 | 21 | 19 | |

| 2.5 | 24 | 23 | 21 | |

| Ciprofloxacin | 1.0 | 25 | 26 | 24 |

Table 2: Minimum Inhibitory Concentration (MIC) of 2H-Indazole Derivatives (in µg/mL) [6]

| Compound | Staphylococcus aureus (MDR) | Staphylococcus epidermidis | Enterococcus faecalis |

| Compound 2 | >128 | >128 | 128 |

| Compound 3 | >128 | >128 | 128 |

| Compound 5 | 64-128 | 64-128 | >128 |

MDR: Multi-Drug Resistant

II. Experimental Protocols

A. General Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ol Derivatives

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold typically involves the condensation of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine.[4][5]

Protocol 1: Synthesis of Substituted 4,5,6,7-Tetrahydro-1H-indazoles

-

Starting Material Preparation: Synthesize or procure the desired substituted 1,3-cyclohexanedione.

-

Cyclization Reaction:

-

Dissolve the substituted 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add hydrazine hydrate (or a substituted hydrazine) (1-1.2 equivalents) to the solution.

-

Acidify the reaction mixture with a catalytic amount of a strong acid (e.g., HCl).

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

-